2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one (molecular formula: C₁₀H₂₀N₂OS; molecular weight: 228.34 g/mol) is a synthetic organic compound featuring a pyrrolidin-1-yl ethanone backbone substituted with a methylsulfanyl ethylamino group. This compound is cataloged as a building block in medicinal chemistry and organic synthesis, indicating its utility in drug discovery and chemical derivatization . Its structure combines a tertiary amine (pyrrolidine ring), a ketone, and a thioether-containing side chain, which may influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
2-[methyl(2-methylsulfanylethyl)amino]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-11(7-8-14-2)9-10(13)12-5-3-4-6-12/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRZDSIVZJKIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)CC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623549-71-2 | |
| Record name | 2-{methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one involves several steps. One common method includes the reaction of pyrrolidine with 2-chloro-N-(methylthio)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents and functional groups are highlighted to elucidate structure-activity relationships (SARs).
Structural Analogues and Their Properties
Key Comparative Insights
Thioether vs. Sulfonyl/Sulfonamide Groups :
- The target compound’s methylsulfanyl group (thioether) offers distinct redox stability and metal-binding capabilities compared to sulfonyl groups (e.g., in 3e), which are more polar and electron-withdrawing. Thioethers are less prone to oxidation than sulfides but may participate in radical-mediated reactions .
Fluorinated Analogues :
- The difluoro-substituted compound 5b exhibits increased electronegativity and metabolic resistance due to C-F bonds, contrasting with the target compound’s sulfur-based lipophilicity. Fluorination is a common strategy to modulate pharmacokinetics .
Amino and Morpholine Derivatives: Morpholine-containing analogs (e.g., C₂₅H₃₂N₂O₂) demonstrate enhanced solubility and CNS penetration due to the oxygen-rich heterocycle, whereas the target compound’s pyrrolidine and thioether may favor membrane permeability .
The target compound’s compact structure may favor synthetic versatility .
Biological Activity
2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1623549-71-2, is a compound with a unique molecular structure that suggests potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry.
Structural Information
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- SMILES : CN(CCSC)CC(=O)N1CCCC1
- InChIKey : AQRZDSIVZJKIBO-UHFFFAOYSA-N
Given the presence of the pyrrolidine moiety and the methylsulfanyl group, the compound may interact with various biological targets:
- Neurotransmitter Receptors : Compounds with similar structures often exhibit activity on neurotransmitter receptors, potentially influencing mood and cognition.
- Antimicrobial Activity : The presence of sulfur in the side chain may enhance antimicrobial properties, as seen in other sulfur-containing compounds.
- Cytotoxicity : Preliminary studies on structurally related compounds indicate potential cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
While direct studies on this compound are scarce, related compounds have shown significant antibacterial properties. For instance, a study on piperazine derivatives indicated that modifications to the pyrrolidine ring can enhance antibacterial efficacy against Gram-positive bacteria, including MRSA . This suggests that this compound could be evaluated for similar activity.
Neuropharmacological Effects
Research on piperidine and pyrrolidine derivatives has demonstrated their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin . Given that this compound contains a pyrrolidine ring, it warrants investigation into its potential as a neuroactive agent.
Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross-section values for different adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 217.13692 | 151.9 |
| [M+Na]+ | 239.11886 | 159.1 |
| [M+NH₄]+ | 234.16346 | 159.7 |
| [M+K]+ | 255.09280 | 153.7 |
| [M-H]- | 215.12236 | 152.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
